

3-Furoyl chloride CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Furoyl chloride

Cat. No.: B1305837

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An In-depth Technical Guide to 3-Furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoyl chloride, a heterocyclic acyl chloride, is a pivotal chemical intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical industries. Its reactivity, stemming from the acyl chloride functional group and the furan ring, makes it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of **3-Furoyl chloride**, including its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and its significant applications in drug development.

Core Data and Properties

The fundamental properties of **3-Furoyl chloride** are summarized below, providing essential data for its handling, application, and characterization.

Property	Value
CAS Number	26214-65-3
Molecular Formula	C ₅ H ₃ ClO ₂
Molecular Weight	130.53 g/mol [1][2][3][4][5][6]
Appearance	Solid
Melting Point	25-30 °C[6][7][8]
Boiling Point	62 °C[7][9]
Density	1.323 g/cm ³ (predicted)[7][9]
Refractive Index	n _{20/D} 1.501[4][6][8]
Flash Point	58.3 °C (136.9 °F)[1][6][8]
Solubility	Reacts violently with water.
Synonyms	Furan-3-carbonyl chloride, 3-(Chlorocarbonyl)furan[2][7][10]

Synthesis of 3-Furoyl Chloride: An Experimental Protocol

The industrial synthesis of **3-Furoyl chloride** is often achieved through the reaction of 3-furoic acid with a chlorinating agent. A patented method describes a high-purity preparation using phosgene.[4][7]

Objective: To synthesize high-purity **3-Furoyl chloride** from 3-furoic acid.

Materials:

- 3-Furoic acid
- 3-Furoyl chloride** (as solvent)
- N,N-Dimethylformamide (DMF) (catalyst)

- Phosgene (COCl_2)

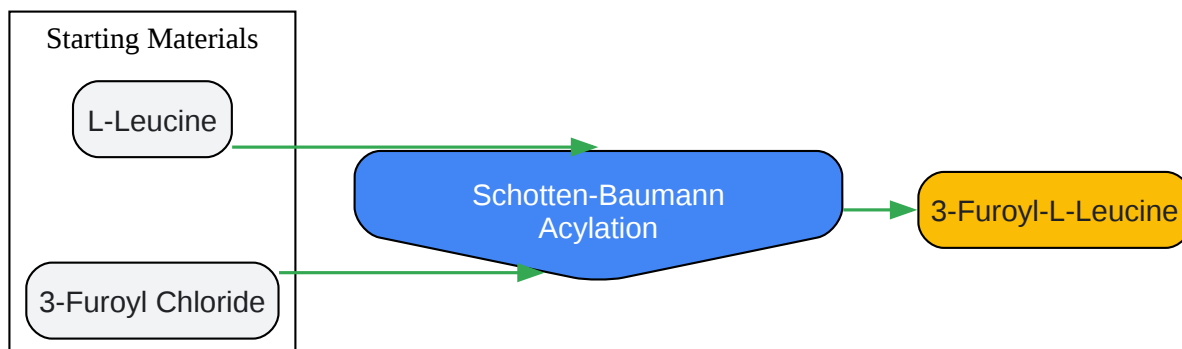
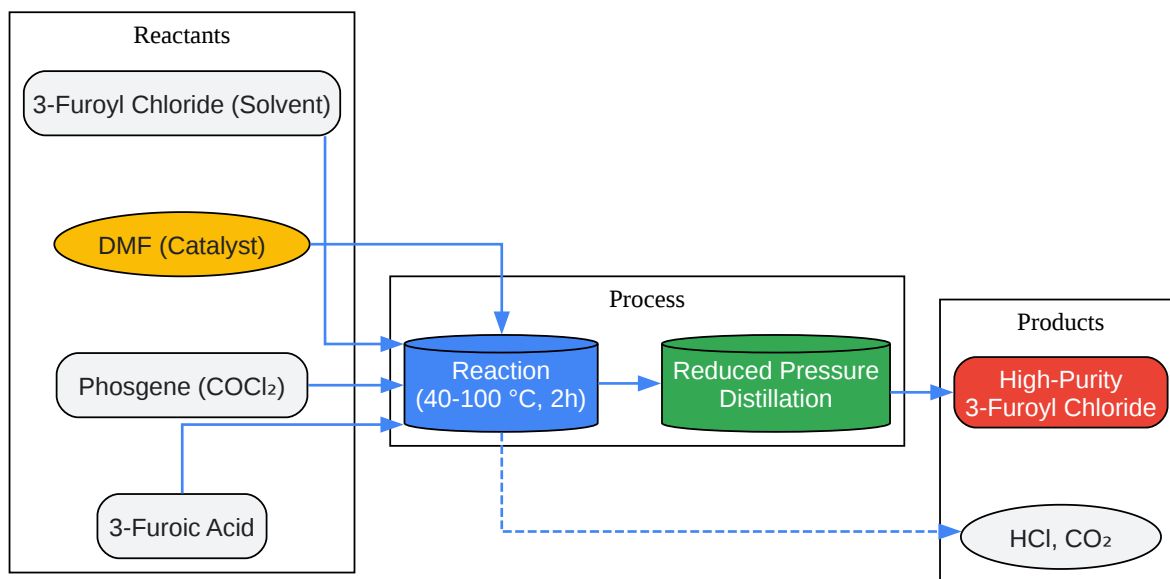
Equipment:

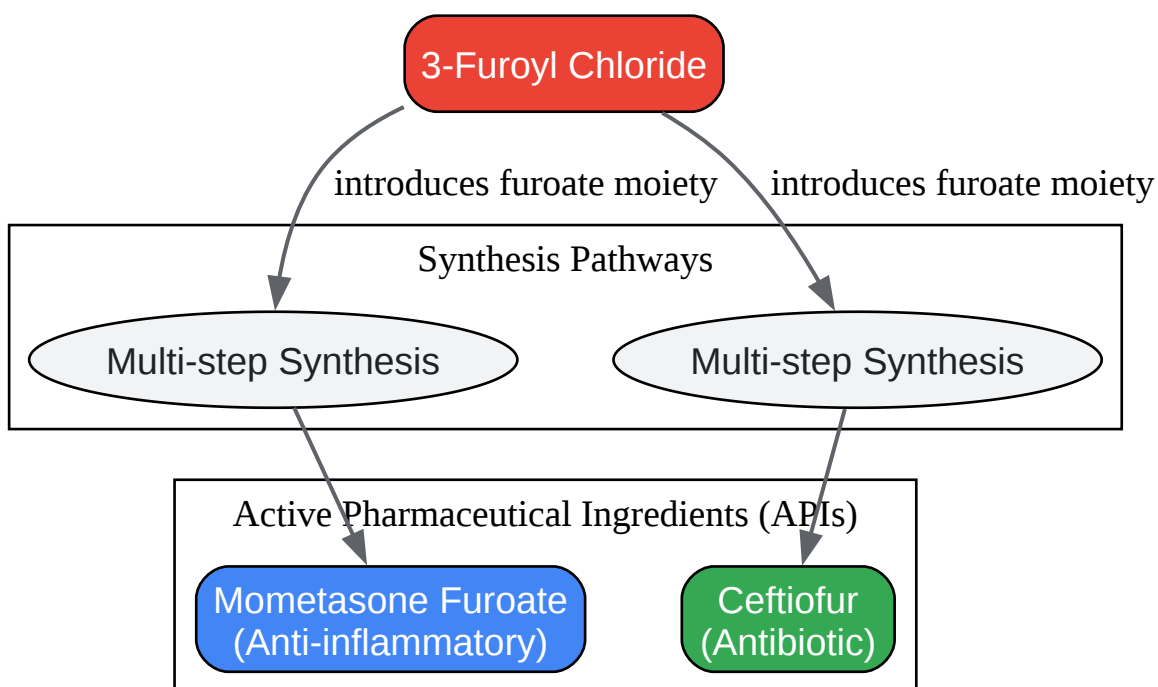
- Three-necked flask equipped with a condensation reflux unit
- Device for absorbing tail gas (e.g., a sodium hydroxide scrubber)
- Oil bath
- Stirring apparatus
- Reduced pressure distillation apparatus
- HPLC for purity analysis

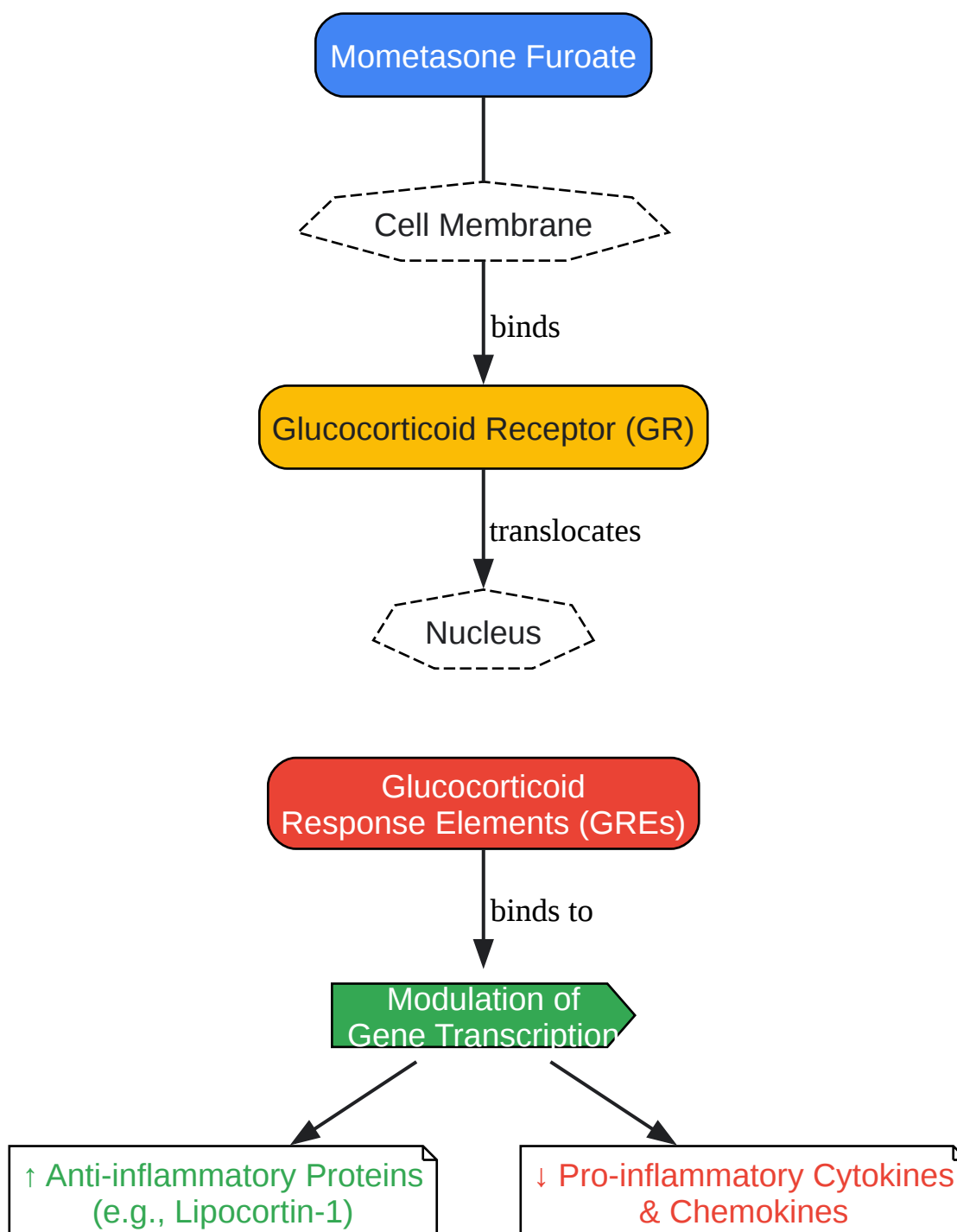
Procedure:

- To a three-necked flask, add 200g of **3-Furoyl chloride** to act as the solvent.[\[4\]](#)[\[7\]](#)
- Heat the flask in an oil bath to a temperature between 40-100 °C.[\[4\]](#)[\[7\]](#)
- Add 0.10g of N,N-Dimethylformamide (DMF) as a catalyst and 100.0g of 3-furoic acid to the flask while maintaining stirring.[\[4\]](#)[\[7\]](#)
- Bubble phosgene gas through the reaction mixture for approximately 2 hours. The reaction mixture will transform from a white suspension to a brown liquid.[\[4\]](#)[\[7\]](#)
- After the reaction is complete, perform a reduced pressure distillation to remove the solvent and isolate the product.[\[4\]](#)[\[7\]](#)
- The final product is a colorless liquid, with a reported purity of up to 99.94% by HPLC and a molar yield of around 91.2%.[\[4\]](#)[\[7\]](#)

Safety Precautions: This synthesis involves highly toxic phosgene gas and corrosive acyl chlorides. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A system to neutralize the unreacted phosgene and the hydrogen chloride byproduct is mandatory.







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